molecular formula C8H10N2O2 B1143265 N-Ethyl-3-Nitroaniline CAS No. 191217-62-6

N-Ethyl-3-Nitroaniline

Cat. No.: B1143265
CAS No.: 191217-62-6
M. Wt: 166.1772
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-nitroaniline is a valuable chemical intermediate in scientific research, particularly in the synthesis of nitrogen-containing heterocycles and functional materials. Its utility is derived from the reactivity of its aromatic nitro group and the secondary amine function. One primary research application is its role as a precursor in the synthesis of benzofuroxan derivatives through oxidative ring-closure reactions . This method is especially useful for constructing complex heterocyclic systems where alternative approaches are hindered by steric factors . Furthermore, aniline derivatives of this type serve as key starting materials in the preparation of quinoxalines, which are structures of significant interest in medicinal and materials chemistry . The compound also finds relevance in the development of advanced materials; for instance, similar nitroaniline compounds are studied for their non-linear optical properties when organized within molecular sieve channels, leading to effects such as optical second harmonic generation . As a derivative of 3-nitroaniline, which is a known building block for azo dyes like Disperse Yellow 5 and Acid Blue 29, this compound offers a modified scaffold for developing new dyes and pigments with tailored properties . These diverse applications make it a compound of interest for researchers exploring new synthetic pathways in organic chemistry and the development of novel advanced materials.

Properties

CAS No.

191217-62-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.1772

Origin of Product

United States

Synthetic Methodologies for N Ethyl 3 Nitroaniline and Its Derivatives

Established Synthetic Pathways for N-Ethyl-3-Nitroaniline

Traditional synthetic routes to this compound primarily involve multi-step processes that include amidation, alkylation, and reduction of a nitro-functionalized aromatic ring. These methods, while reliable, often require isolation of intermediates and can generate significant waste.

Amidation and Alkylation Approaches

A fundamental approach to synthesizing N-substituted anilines involves the acylation of the parent amine followed by alkylation. In the context of this compound, this would conceptually involve the acylation of 3-nitroaniline (B104315) to form an amide, which is then alkylated. Aliphatic and aromatic primary and secondary amines readily react with acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction known as acylation. s3waas.gov.in This reaction, which replaces a hydrogen atom of the amino group with an acyl group to form an amide, is often conducted in the presence of a base like pyridine (B92270) to neutralize the acid byproduct and drive the reaction forward. s3waas.gov.in

Following amidation, N-alkylation can be achieved. For instance, N-alkyl amides can be synthesized through the N-alkylation of amides with alcohols, a process that is considered attractive due to the ready availability of alcohols and the generation of water as the only byproduct. researchgate.net Another common method is the reaction of amines with alkyl halides. s3waas.gov.in For example, N-alkyl nitroanilines have been synthesized by reacting the parent aniline (B41778) with an appropriate alkyl halide under mild conditions. researchgate.net Specifically, the synthesis of N-benzyl-3-nitroaniline, a derivative, is achieved through the nucleophilic substitution of 3-nitroaniline with benzyl (B1604629) bromide in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate.

Reductive Alkylation Protocols

Reductive alkylation offers a more direct route to N-alkylated amines by combining the reduction of a nitro group and the alkylation of the resulting amine in a single conceptual process. This method is particularly useful for preparing N,N'-dialkylphenylenediamines from nitroanilines and ketones in the presence of hydrogen and a hydrogenation catalyst. google.com The catalysts for this transformation are well-established and include nickel, platinum, or palladium on supports like alumina (B75360) or carbon. google.com

The process can be formally viewed as the reduction of a nitroarene to an aniline intermediate, which then condenses with an aldehyde or ketone to form an imine. mdpi.com Subsequent reduction of the imine's carbon-nitrogen double bond yields the desired secondary aniline. mdpi.com Various reducing agents can be employed, including hydrogen gas with a catalyst, or stoichiometric reducing agents like complex boron hydrides, boranes, and silanes. researchgate.net For example, a range of nitroaryls have been converted in a one-pot reaction to the corresponding secondary alkylamino aryls using aldehydes as the alkyl source and hydrogen over a Pd/C catalyst. researchgate.net

Nitro Group Functionalization Strategies

The nitro group is a versatile functional group in organic synthesis, acting as a powerful electron-withdrawing group and a precursor for other functionalities. nih.govmdpi-res.com Its strong electron-withdrawing nature activates the aromatic ring, facilitating nucleophilic attack. nih.gov The nitro group can also serve as a good leaving group in nucleophilic aromatic substitution reactions. nih.govmdpi-res.com

In the synthesis of nitroaromatic compounds, the nitro group can be introduced onto an aromatic ring through nitration, a classic electrophilic aromatic substitution reaction. scispace.com For the synthesis of derivatives, the nitro group can be transformed. The most fundamental transformation is its reduction to an amino group, which can then be further functionalized. mdpi-res.com This reduction can be achieved using various reagents, including catalytic hydrogenation. The resulting amine can then undergo alkylation or other reactions to produce the desired derivative.

Novel and Green Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

One-Pot Reaction Schemes

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. sciengine.comresearchgate.net A novel one-pot method has been developed for the synthesis of N-alkyl arylamines from nitroaromatic compounds and alcohols. sciengine.comresearchgate.net This process combines the in-situ production of hydrogen from the aqueous-phase reforming of an alcohol, the reduction of the nitroaromatic compound to an aromatic amine, and the subsequent N-alkylation of the amine with the alcohol, all over the same catalyst and in a single reactor. sciengine.comresearchgate.net

For the synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol (B145695) using a Raney Ni catalyst, a high conversion of nitrobenzene (100%) and a selectivity to N-ethylaniline of 85.9% have been achieved at 413 K and 1 MPa of N2 pressure after 8 hours. sciengine.comresearchgate.net This approach avoids the need to isolate the intermediate aniline. sciengine.com Similarly, a one-pot, two-step protocol for converting nitroarenes directly into N-aryl carboxyamide derivatives has been reported, involving a metal-free reduction of the nitro group followed by acylation. rsc.org

Table 1: One-Pot Synthesis of N-Ethylaniline from Nitrobenzene and Ethanol sciengine.comresearchgate.net
CatalystNitrobenzene Conversion (%)Aniline Conversion (%)Selectivity to N-Ethylaniline (%)Reaction Conditions
Raney Ni10010085.9413 K, 1 MPa N2, 8 h

Microwave-Assisted Synthesis Innovations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. anton-paar.comajrconline.org This is due to the efficient "in-core" heating of the reaction mixture through direct interaction with microwave energy. anton-paar.com The rapid heating to the target temperature can also suppress the formation of byproducts. anton-paar.com

This technology has been successfully applied to a variety of organic transformations, including the synthesis of N-heterocycles. mdpi.com For example, microwave irradiation has been used for the synthesis of benzimidazole (B57391) derivatives from substituted o-nitroaniline in short periods. mdpi.com The use of microwave heating can dramatically reduce reaction times from hours to minutes. anton-paar.comnih.gov This "green" chemistry approach is considered more environmentally friendly due to its efficiency and potential for solvent-free reactions. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis ajrconline.org
ReactionConventional Method TimeMicrowave-Assisted TimeYield Improvement
Synthesis of various organic moleculesHours to DaysMinutesOften significant

Catalytic Systems in this compound Formation

The formation of this compound can be achieved through the N-alkylation of 3-nitroaniline with an ethylating agent. This process is often facilitated by a catalyst to improve reaction efficiency and selectivity. While direct catalytic synthesis of this compound is not extensively detailed in the provided search results, the N-alkylation of anilines with alcohols is a well-established method for preparing N-alkylanilines. rsc.orgrsc.orgechemcom.com This "hydrogen borrowing" or "hydrogen autotransfer" strategy is considered environmentally friendly as the only byproduct is water. echemcom.com

Various catalytic systems have been developed for the N-alkylation of anilines. These include both homogeneous and heterogeneous catalysts. Noble metal complexes of iridium (Ir) and ruthenium (Ru) have shown high efficiency in these reactions. nih.govacs.org For instance, nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) complexes have demonstrated better performance than their Ru(II) counterparts in the N-alkylation of aniline derivatives. nih.govacs.org Non-precious metal catalysts, which are more cost-effective for large-scale applications, have also been explored. Metal-organic framework-derived CoNx@NC catalysts, for example, have been reported to be highly effective for the selective N-alkylation of anilines with various alcohols, achieving high yields of the desired secondary amines. rsc.orgrsc.org Phosphomolybdic acid immobilized on chitosan/Fe3O4 has also been used as a green, recoverable catalyst for the N-alkylation of anilines. echemcom.com

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily functionalized anilines and the subsequent introduction of a nitro group.

Preparation of Anilines for Subsequent Functionalization

Anilines are crucial building blocks in organic synthesis. researchgate.net A variety of methods exist for their preparation, including the amination of aryl halides and the reduction of nitroarenes. researchgate.netorganic-chemistry.org The Buchwald-Hartwig and Ullmann reactions are notable name reactions for aniline synthesis via arylation. organic-chemistry.org Copper-iodide (CuI) nanoparticles have been used to catalyze the synthesis of anilines from aryl halides in the absence of organic solvents. organic-chemistry.org

Highly functionalized anilines can be prepared through regioselective metalations, allowing for the introduction of various substituents. figshare.comacs.org Chemoenzymatic methods, utilizing nitroreductase enzymes, offer a green alternative for the synthesis of functionalized anilines from nitroaromatic compounds under mild conditions. nih.gov

Nitration Procedures for Aromatic Amines

The introduction of a nitro group onto an aromatic amine is a key step in synthesizing nitroanilines. Direct nitration of N-alkylanilines can be challenging as it may lead to oxidation and the formation of multiple regioisomers. sci-hub.se

A regioselective method for the ring nitration of N-alkylanilines uses tert-butyl nitrite (B80452) (TBN) under mild, catalyst- and acid-free conditions. sci-hub.seacs.org This reaction proceeds through a radical mechanism to yield N-nitroso N-alkyl nitroanilines, which can then be converted to N-alkyl nitroanilines. sci-hub.seacs.org Another approach involves the nitration of N-acetyl anilides using a combination of silver(I) nitrate (B79036) and potassium persulfate. informahealthcare.com

The synthesis of specific isomers, such as p-nitroaniline, can be achieved by the hydrolysis of 4-nitroacetanilide using sulfuric acid, followed by neutralization. prepchem.com Similarly, o-nitroaniline can be prepared from o-nitroaniline-p-sulfonic acid. orgsyn.org

Purification and Isolation Techniques for Research Applications

The purification of this compound and related nitroaromatic compounds is essential to obtain a product of high purity for research and other applications. Common techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. slideshare.net The choice of solvent is crucial; for instance, m-nitroaniline can be recrystallized from boiling water. youtube.com The general procedure involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration. slideshare.nettcu.edu For p-nitroaniline, ethanol is a suitable recrystallization solvent. tcu.edu

Advanced Reaction Chemistry of N Ethyl 3 Nitroaniline

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of the aromatic ring in N-Ethyl-3-nitroaniline is governed by the interplay of the electron-donating ethylamino group and the electron-withdrawing nitro group.

In electrophilic aromatic substitution (EAS), the position of attack by an incoming electrophile is directed by the existing substituents. The outcome is determined by the ability of the substituents to stabilize the intermediate carbocation (Arenium ion or Wheland intermediate).

Ethylamino Group (-NHCH₂CH₃): As an activating group, it donates electron density to the ring, primarily through a resonance effect involving the nitrogen lone pair. This donation stabilizes the positive charge in the arenium ion, particularly when the electrophile attacks the positions ortho and para to the ethylamino group. Thus, the ethylamino group is an ortho, para-director. youtube.comnih.gov

Nitro Group (-NO₂): As a strongly deactivating group, it withdraws electron density from the ring through both inductive and resonance effects. youtube.comminia.edu.eg This withdrawal destabilizes the arenium ion. The destabilization is most pronounced when the attack is at the ortho and para positions, where a resonance structure places the positive charge adjacent to the positively charged nitrogen of the nitro group. Consequently, the meta position is the least deactivated, making the nitro group a meta-director. youtube.comallen.in

For this compound, the powerful activating and directing effect of the ethylamino group dominates over the deactivating nitro group. Electrophilic attack is therefore predicted to occur at the positions that are ortho and para to the ethylamino group, which correspond to C2, C4, and C6.

Attack at C4 and C6: These positions are strongly activated as they are para and ortho, respectively, to the ethylamino group.

Attack at C2: This position is also activated (ortho to the ethylamino group) but is more sterically hindered by the adjacent ethyl group.

Attack at C5: This position is meta to the ethylamino group and meta to the nitro group, making it less favorable for attack.

The regioselectivity is thus dictated by the stability of the possible intermediate σ-complexes. nih.gov

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackRelation to -NHCH₂CH₃Relation to -NO₂Predicted OutcomeReasoning
C2orthoorthoMinor ProductActivated, but sterically hindered.
C4paraorthoMajor ProductStrongly activated electronically, less hindered.
C5metametaNot FormedLeast activated position.
C6orthoparaMajor ProductStrongly activated electronically.

In contrast, nucleophilic aromatic substitution (SNAr) requires a leaving group on the ring and is facilitated by strong electron-withdrawing groups. wikipedia.orglibretexts.org While this compound does not have a leaving group, the presence of the nitro group would strongly activate the ring towards SNAr if one were present at the ortho or para positions (C2, C4, or C6) relative to the nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate that forms during the reaction. wikipedia.orgyoutube.com

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the benzene (B151609) ring.

Activating Groups: The N-ethylamino group is a strong activating group. It increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Substituents with lone pairs, such as amino and hydroxyl groups, are among the most powerful activating groups. libretexts.org

Deactivating Groups: The nitro group is one of the most powerful deactivating groups. minia.edu.eg It significantly reduces the ring's electron density, making it much less reactive towards electrophiles. The reaction rate for the nitration of nitrobenzene (B124822), for example, is roughly a million times slower than that of benzene. libretexts.org

In this compound, the activating effect of the ethylamino group outweighs the deactivating effect of the nitro group, rendering the molecule more reactive than nitrobenzene but less reactive than N-ethylaniline.

Relative Rates of Nitration for Substituted Benzenes minia.edu.eg
CompoundSubstituentCharacterRelative Rate (Benzene = 1)
Phenol (B47542)-OHStrongly Activating1000
Toluene-CH₃Weakly Activating25
Benzene-HReference1
Chlorobenzene-ClWeakly Deactivating0.033
Nitrobenzene-NO₂Strongly Deactivating6 x 10⁻⁸

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amino group, yielding N-ethylbenzene-1,3-diamine. This transformation is a key step in the synthesis of various more complex molecules.

The conversion of an aromatic nitro group to an amine can be achieved using various reducing agents. The choice of reagent is often dictated by the presence of other functional groups in the molecule. For this compound, a key consideration is to use a method that does not affect the ethylamino group or the aromatic ring.

Common methods for this selective reduction include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com It is highly efficient for both aromatic and aliphatic nitro groups.

Metal-Acid Systems: Classic methods involve the use of a metal such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) is particularly mild and effective for reducing aromatic nitro compounds while leaving other sensitive groups like nitriles and esters unaffected. stackexchange.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or triethylsilane, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas. organic-chemistry.org

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium polysulfide can be used for the selective reduction of one nitro group in polynitro compounds, a process known as the Zinin reduction. commonorganicchemistry.comechemi.com

Common Reagents for the Selective Reduction of Aromatic Nitro Groups
Reagent SystemConditionsSelectivity NotesReference
H₂ / Pd/CHydrogen gas, catalystHighly effective but can reduce other groups (e.g., alkenes). commonorganicchemistry.com
Fe / HCl or AcOHAcidic mediumMild, tolerates many functional groups. commonorganicchemistry.com
SnCl₂·2H₂O / EthanolAlcohol solvent, heatExcellent chemoselectivity; tolerates esters, nitriles, halogens. stackexchange.com
NaBH₄ / NiCl₂Methanol solventEffective for reducing nitro groups.
Na₂SAqueous or alcoholic solutionUsed for partial reduction of polynitroarenes. commonorganicchemistry.comechemi.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The widely accepted pathway, based on the work of Haber, involves the sequential formation of nitroso and hydroxylamine (B1172632) species. rsc.orgresearchgate.net

The general mechanism can be summarized as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O). Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (Ar-NHOH). nih.gov Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (Ar-NH₂). rsc.org Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Under certain conditions, condensation reactions can occur between the intermediates. For instance, the nitroso intermediate can react with the hydroxylamine to form an azoxy compound (Ar-N=N⁺(O⁻)-Ar), which can be further reduced to azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds before finally cleaving to the amine. researchgate.net However, in most synthetic procedures aimed at producing the amine, conditions are chosen to favor the direct hydrogenation pathway. researchgate.netorientjchem.org

Derivatization at the Amino Functionality

The secondary amine of the N-ethylamino group in this compound is nucleophilic and can undergo various derivatization reactions, most notably acylation and alkylation.

Acylation: The nitrogen atom can attack an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-substituted amide. For example, reaction with acetic anhydride would yield N-acetyl-N-ethyl-3-nitroaniline. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The acylation of nitroaniline compounds is a known industrial process. google.com

Alkylation: Further alkylation of the secondary amine can occur with alkyl halides to produce a tertiary amine. For example, reacting this compound with methyl iodide could yield N-ethyl-N-methyl-3-nitroaniline. However, controlling the extent of alkylation can be challenging, and over-alkylation to form a quaternary ammonium salt is possible. The use of specific catalysts and conditions, such as ionic liquids or transition metal complexes, can improve the selectivity for mono-alkylation. acs.orgresearchgate.net The rate of alkylation can be influenced by substituents on the aromatic ring; electron-withdrawing groups like the nitro group tend to slow the reaction. reading.ac.uk

These derivatization reactions are crucial for modifying the properties of the molecule and for building more complex structures for various applications.

N-Alkylation and N-Acylation Reactions

As a secondary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. However, further N-alkylation or N-acylation reactions must contend with the existing ethyl group and the electronic influence of the nitro substituent.

N-Alkylation: Introducing a second alkyl group to form a tertiary amine is a common transformation for secondary amines. This reaction, a type of nucleophilic aliphatic substitution, typically involves an alkyl halide. However, achieving selective mono-alkylation without the formation of quaternary ammonium salts can be challenging. For secondary aromatic amines, direct alkylation can be complicated by the reduced nucleophilicity of the nitrogen due to electron delocalization into the aromatic ring.

Modern synthetic methods offer more controlled approaches. Reductive amination, which involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent, is a powerful tool. A one-pot reductive N-alkylation of nitroarenes has been developed using zinc metal and acetic acid as the reducing system, with carbonyl compounds serving as the alkyl source nih.gov. This method could potentially be adapted to introduce a second, different alkyl group onto this compound after its initial synthesis. Another approach involves using nitriles as alkylating agents under catalytic hydrogenation conditions, which has proven effective for secondary aromatic amines rsc.org.

Reaction TypeReagent ClassCatalyst/ConditionsPotential Product
N-AlkylationAlkyl Halides (e.g., R-X)BaseN-ethyl-N-alkyl-3-nitroaniline
Reductive AminationAldehydes/Ketones (R₂C=O)Reducing Agent (e.g., Zn/HOAc)N-ethyl-N-alkyl-3-nitroaniline
Catalytic N-AlkylationAlcohols (R-OH)Transition Metal Catalyst (e.g., Iridium or Cobalt complexes)N-ethyl-N-alkyl-3-nitroaniline

N-Acylation: The introduction of an acyl group (R-C=O) onto the nitrogen atom is another fundamental reaction. N-acylation is typically achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction converts the amine into an amide, which significantly alters the chemical properties of the nitrogen center. The resulting N-acyl-N-ethyl-3-nitroaniline would have a less basic and less nucleophilic nitrogen atom due to the electron-withdrawing nature of the carbonyl group. This transformation can be useful for protecting the amino group or for introducing new functional moieties into the molecule. The reaction tolerates various functional groups, including nitro groups organic-chemistry.org.

Formation of Schiff Bases and Related Imines

The reaction of a primary or secondary amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine or a related structure (like an enamine from a secondary amine) is a classic condensation reaction. While primary amines form stable imines (also known as Schiff bases), secondary amines like this compound react with aldehydes and ketones to form enamines or iminium ions as intermediates.

The formation of a Schiff base proper (-C=N-R) from this compound is not possible as it lacks a second proton on the nitrogen to be eliminated as water. However, it can react with carbonyl compounds to form an iminium cation, which is a key reactive intermediate. This process involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration.

The general mechanism involves:

Nucleophilic addition of the secondary amine to the carbonyl group to form a hemiaminal intermediate.

Protonation of the hydroxyl group followed by the elimination of a water molecule to generate a resonance-stabilized iminium cation.

This iminium ion can then participate in various subsequent reactions or, if a proton is available on an adjacent carbon, can eliminate it to form an enamine. The reaction proceeds smoothly and is a cornerstone of synthetic chemistry for creating new carbon-nitrogen bonds doaj.orgnih.gov.

Carbonyl CompoundIntermediatePotential Application
BenzaldehydeN-ethyl-N-(phenylmethylidene)-3-nitroaniliniumIntermediate for reductive amination
AcetoneN-ethyl-N-(propan-2-ylidene)-3-nitroaniliniumMannich reaction precursor
CyclohexanoneN-(cyclohex-1-en-1-yl)-N-ethyl-3-nitroaniline (Enamine)Alkylation at the alpha-carbon

This reactivity is fundamental to more complex transformations, including the Mannich reaction and Pictet-Spengler reactions, which are vital in the synthesis of alkaloids and other pharmacologically active compounds.

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline moiety, even when substituted with an electron-withdrawing nitro group, is susceptible to oxidation. The specific products of oxidation depend heavily on the oxidant used and the reaction conditions. The presence of the N-ethyl group modifies the reactivity compared to a primary aniline.

Oxidation can occur at the nitrogen atom or on the aromatic ring. The initial step in many aniline oxidations is the removal of an electron from the nitrogen atom to form a cation radical. The fate of this intermediate determines the final product distribution.

Possible oxidative transformations include:

Formation of N-oxides: Strong oxidizing agents can potentially oxidize the nitrogen atom.

Formation of Coupling Products: Oxidative coupling can lead to the formation of dimeric structures such as azoxy or azo compounds, although this is more common for primary anilines.

Ring Oxidation: Under harsh conditions, oxidation of the aromatic ring can occur, leading to hydroxylated products or even ring-opening. The electron-withdrawing nitro group generally deactivates the ring towards electrophilic attack, but oxidative processes can follow different mechanistic pathways.

Reaction with Nitrous Acid: Secondary aryl amines react with nitrous acid to form N-nitrosamine derivatives msu.edu. This reaction proceeds via the electrophilic attack of the nitrosonium cation (NO⁺) on the amine nitrogen msu.edu.

The study of the oxidation of substituted anilines often reveals complex reaction pathways, with the initial oxidation occurring at the basic nitrogen, followed by subsequent electron relay that can lead to ring oxidation rsc.org.

Exploration of Cyclization and Condensation Reactions

This compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds through cyclization and condensation reactions. These reactions often involve transforming the nitro group or utilizing the nucleophilicity of the amino group in concert with other functionalities.

A prominent example is the synthesis of benzimidazoles. N-substituted o-nitroanilines can undergo reductive cyclization in the presence of aldehydes to form N-alkyl benzimidazoles in a one-step process thieme-connect.comorganic-chemistry.org. While this compound is a meta-substituted aniline, appropriate derivatization could position a reactive group ortho to the amine, enabling similar cyclizations. For instance, an N-substituted aniline can be used to prepare oxindoles google.com.

Condensation reactions with bifunctional reagents can also lead to the formation of heterocycles. For example, condensation of an aniline with a 1,3-dicarbonyl compound is a classic route to quinolines (the Combes synthesis). Although this specific reaction works best with primary anilines, variations exist for secondary amines. Other condensation reactions can lead to complex pentacyclic systems through the initial formation of an imine or related adduct, followed by intramolecular cyclization nih.gov.

Furthermore, intramolecular cyclization of derivatives of this compound can be a powerful strategy. For instance, if an alkyne moiety is introduced into the molecule, electrophilic cyclization can be initiated by reagents like iodine monochloride (ICl) to produce substituted quinolines nih.gov. Base-catalyzed cyclization of appropriately substituted N-aryl amino acids is a known route to benzimidazole-N-oxides, highlighting another potential pathway for derivatized this compound nih.gov. These strategies underscore the utility of this compound as a building block in the synthesis of complex, functional N-heterocycles organic-chemistry.org.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like N-Ethyl-3-Nitroaniline in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to map out the entire molecular structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, a clear correlation would be observed between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl group. Additionally, correlations between the adjacent aromatic protons on the nitro-substituted ring would help in their specific assignment.

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for this compound would include the correlation from the methylene (-CH₂) protons to the aromatic carbon atom C1 (the carbon directly attached to the nitrogen), confirming the N-ethyl connectivity. Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Predicted values are based on established substituent effects and data from analogous compounds.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Key Correlations
Ethyl -CH₃ ¹H ~1.3 Triplet (t) COSY to -CH₂; HMBC to -CH₂
Ethyl -CH₂ ¹H ~3.3 Quartet (q) COSY to -CH₃; HMBC to C1
Ethyl -CH₃ ¹³C ~15 - HSQC to ¹H at ~1.3 ppm
Ethyl -CH₂ ¹³C ~38 - HSQC to ¹H at ~3.3 ppm
Aromatic C1 ¹³C ~148 - HMBC from -CH₂ protons
Aromatic C2 ¹H ~7.0 Singlet (s) or Doublet (d) HMBC to C4, C6
Aromatic C3 ¹³C ~149 - No direct proton attachment
Aromatic C4 ¹H ~7.5 Doublet (d) COSY to C5-H; HMBC to C2, C6
Aromatic C5 ¹H ~7.3 Triplet (t) COSY to C4-H, C6-H

This compound possesses conformational flexibility, primarily related to the rotation around the C(aryl)-N(ethyl) single bond. copernicus.org The rate of this rotation can be influenced by temperature and solvent polarity. Variable-temperature (VT) NMR experiments are the primary tool for investigating such dynamic processes. nih.gov

At sufficiently low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotamers. copernicus.org As the temperature is increased, these separate signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov Analysis of these line-shape changes allows for the calculation of the energy barrier (activation energy) for this rotational process, providing quantitative insight into the molecule's conformational stability. researchgate.net

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. The presence of the secondary amine, nitro group, aromatic ring, and aliphatic chain are all confirmed by specific peaks. nih.gov The positions of these peaks are consistent with those observed in related nitroaniline compounds. researchgate.netjchps.com

N-H Stretching: A moderate to sharp band is expected in the region of 3350-3450 cm⁻¹, characteristic of the N-H bond stretch in a secondary aromatic amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed as stronger bands just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two very strong and characteristic bands: an asymmetric stretch typically found between 1510-1560 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹. researchgate.netarabjchem.org

C=C Aromatic Stretching: Vibrations from the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is typically found in the 1250-1350 cm⁻¹ range.

Table 2: Characteristic FTIR Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3450 Medium
C-H Stretch (Aromatic) Benzene Ring 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) Ethyl Group 2850 - 2970 Strong
NO₂ Asymmetric Stretch Nitro Group 1510 - 1560 Very Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
NO₂ Symmetric Stretch Nitro Group 1340 - 1370 Very Strong

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and non-polar bonds.

Key expected signals in the Raman spectrum would include a very strong band for the symmetric stretch of the nitro group (~1345 cm⁻¹) and characteristic bands for the aromatic ring's "breathing" modes. jchps.comarabjchem.org The C-C bonds of the aromatic ring and the C-N bond would also show distinct Raman signals, aiding in the complete vibrational analysis of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by transitions involving the π-electron system of the nitro-substituted benzene ring.

The presence of both an electron-donating group (the ethylamino group, -NHCH₂CH₃) and a strong electron-withdrawing group (the nitro group, -NO₂) on the aromatic ring gives rise to a significant intramolecular charge-transfer (CT) character. ulisboa.pt The UV-Vis spectrum is expected to show two main types of absorption bands:

π→π Transitions:* These high-energy transitions are associated with the benzene ring itself and typically occur at shorter wavelengths (in the UV region).

Intramolecular Charge-Transfer (CT) Band: This transition involves the promotion of an electron from a high-energy occupied molecular orbital (localized mainly on the electron-donating amino group) to a low-energy unoccupied molecular orbital (localized mainly on the electron-withdrawing nitro group). This band is responsible for the compound's color and appears at a longer wavelength, often extending into the visible region. ulisboa.ptresearchgate.net For a meta-substituted compound like this compound, this CT band is typically less intense and at a shorter wavelength compared to its ortho and para isomers due to the lack of direct resonance between the donor and acceptor groups.

Emission properties, such as fluorescence or phosphorescence, are generally not prominent in nitroaromatic compounds. The presence of the nitro group often provides efficient pathways for non-radiative decay, quenching potential fluorescence.

Ultraviolet-Visible (UV-Vis) Absorption Studies

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the molecule. The presence of the nitro group (-NO2), an electron-withdrawing group, and the ethylamino group (-NHCH2CH3), an electron-donating group, on the aniline (B41778) ring significantly influences the electronic structure and, consequently, the UV-Vis absorption profile.

Studies on the parent compound, 3-nitroaniline (B104315), in aqueous solutions have identified a major absorption band attributed to the π → π* transition at approximately 375 nm. The position and intensity of this band in this compound are expected to be modulated by the presence of the N-ethyl group. The auxochromic effect of the ethyl group can cause a bathochromic (red) shift in the absorption maximum compared to 3-nitroaniline.

Detailed solvatochromism studies, which examine the effect of solvent polarity on the absorption spectra, can provide further information on the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

Table 1: UV-Vis Absorption Data for Related Nitroaniline Compounds

CompoundSolventλmax (nm)Reference
3-NitroanilineAqueous KClO4375

Note: Specific experimental UV-Vis absorption data for this compound was not available in the searched literature. The data for the parent compound is provided for context.

Fluorescence Spectroscopy and Photophysical Property Determination

Nitroaromatic compounds, including nitroanilines, are generally known to exhibit weak fluorescence or be non-fluorescent. This is often attributed to efficient intersystem crossing from the excited singlet state to the triplet state, facilitated by the presence of the nitro group, which promotes non-radiative decay pathways.

Research on m-nitroaniline has shown a broad fluorescence emission band ranging from 500 nm to 714 nm when excited at 350 nm at low temperatures (5 K). However, at room temperature, the fluorescence quantum yield of many nitroaromatics is typically very low (Φf ≤ 0.01). The introduction of an N-ethyl group in this compound is unlikely to significantly alter this general characteristic, and the compound is expected to be weakly fluorescent at best under standard conditions.

Further investigation into the photophysical properties, such as fluorescence lifetime and quantum yield, would be necessary to fully characterize the excited-state dynamics of this compound.

Table 2: Photophysical Properties of Related Nitroaniline Compounds

CompoundConditionsEmission Range (nm)Fluorescence CharacteristicReference
m-Nitroaniline5 K500 - 714Broad emission
Nitroaromatics (general)Room Temperature-Typically low quantum yield (Φf ≤ 0.01)

Note: Specific experimental fluorescence data for this compound was not available in the searched literature. Data for related compounds and general characteristics are provided for context.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C8H10N2O2, corresponding to a molecular weight of approximately 166.18 g/mol .

Electron ionization (EI) mass spectrometry of N-alkyl-nitroanilines typically results in the formation of a molecular ion (M+), followed by characteristic fragmentation pathways. For this compound, the molecular ion peak would be expected at an m/z ratio of 166.

Common fragmentation patterns for N-alkylanilines involve cleavage of the C-C bond beta to the nitrogen atom and alpha-cleavage of the C-N bond. The presence of the nitro group introduces additional fragmentation pathways, including the loss of NO, NO2, and O.

Based on general fragmentation patterns of related compounds, the mass spectrum of this compound would likely exhibit significant peaks corresponding to the following fragments:

[M - CH3]+ (m/z 151): Loss of a methyl radical from the ethyl group.

[M - C2H5]+ (m/z 137): Loss of an ethyl radical.

[M - NO]+ (m/z 136): Loss of nitric oxide.

[M - NO2]+ (m/z 120): Loss of a nitro group.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum provides a fingerprint for the unequivocal identification of this compound. PubChem indicates the availability of a GC-MS spectrum for this compound, which would provide this detailed fragmentation data.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

Ionm/z (Predicted)Description
[C8H10N2O2]+166Molecular Ion (M+)
[C7H7N2O2]+151Loss of CH3
[C6H5N2O2]+137Loss of C2H5
[C8H10N O]+136Loss of NO
[C8H10N]+120Loss of NO2

Note: This table is based on predicted fragmentation patterns. Experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise experimental data on its unit cell dimensions, space group, and atomic coordinates are not available.

For related compounds like p-nitroaniline hydrochloride, the crystal structure has been determined, revealing key structural parameters. A hypothetical crystallographic study of this compound would involve growing single crystals of sufficient quality and analyzing them using an X-ray diffractometer. The resulting data would allow for the determination of its crystal system and the precise arrangement of the molecules within the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of a determined crystal structure for this compound, a detailed analysis of its specific intermolecular interactions and crystal packing is not possible. However, based on the molecular structure and studies of related nitroaniline compounds, several types of intermolecular forces would be expected to play a crucial role in its solid-state assembly.

The N-H group of the secondary amine is a potential hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the amine can act as hydrogen bond acceptors. Therefore, it is highly probable that N-H···O and/or N-H···N hydrogen bonds are significant in the crystal packing of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and geometric arrangement of N-Ethyl-3-Nitroaniline. These methods provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), would be essential to map the electron density distribution. These calculations reveal how the electron-donating ethylamino group and the electron-withdrawing nitro group influence the electronic environment of the benzene (B151609) ring. The resulting electron density map highlights regions of high and low electron density, which are critical for predicting the molecule's reactivity towards electrophilic and nucleophilic agents.

Electron Density Distribution: Calculations would likely show a significant polarization of the molecule, with electron density drawn towards the nitro group and away from the ethylamino group and the aromatic ring.

Dipole Moment: The separation of charge would result in a significant molecular dipole moment, a key factor in its interaction with polar solvents and other molecules.

The Hartree-Fock (HF) method, while an approximation, provides a foundational approach for determining the optimized molecular geometry of this compound. These calculations solve the Schrödinger equation for a multi-electron system by assuming that each electron moves in the average field of all other electrons. The resulting data provides precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. For this compound, HF calculations would help in understanding the planarity of the aniline (B41778) and nitro groups relative to the benzene ring and the conformation of the ethyl group.

ParameterPredicted Value (Hartree-Fock)
C-N (amino) Bond LengthData not available in search results
C-N (nitro) Bond LengthData not available in search results
C-C (aromatic) Bond LengthsData not available in search results
C-N-C Bond AngleData not available in search results
O-N-O Bond AngleData not available in search results

Note: Specific values require dedicated computational studies which are not publicly available.

Molecular Orbital Analysis

The behavior of a molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to its chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethylamino group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group. This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

OrbitalEnergy (eV)
HOMOData not available in search results
LUMOData not available in search results
HOMO-LUMO GapData not available in search results

Note: Specific energy values require dedicated computational studies which are not publicly available.

The magnitude of the HOMO-LUMO gap is directly related to the energy required for an electron to be promoted from the ground state to the first excited state, which influences the molecule's absorption spectrum.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability arising from electron delocalization. In this compound, significant delocalization is expected from the lone pair of the nitrogen atom in the ethylamino group into the π* orbitals of the benzene ring and the nitro group. This delocalization contributes to the stability of the molecule and influences its electronic properties. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify the strength of these delocalizing effects.

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, providing a theoretical counterpart to experimental measurements. For this compound, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be made. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and UV-Vis absorption spectra. Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Similarly, theoretical calculations of chemical shifts can help in the interpretation of NMR spectra.

Spectroscopic ParameterPredicted Value
Maximum Absorption Wavelength (λmax)Data not available in search results
Key IR Vibrational Frequencies (e.g., N-H stretch, NO2 stretch)Data not available in search results
1H and 13C NMR Chemical ShiftsData not available in search results

Note: Specific spectroscopic parameters require dedicated computational studies which are not publicly available.

Simulation of Vibrational Spectra

The vibrational properties of this compound can be effectively simulated using quantum chemical calculations. Methodologies such as DFT with the B3LYP functional and Hartree-Fock (HF) methods, often paired with basis sets like 6-311++G(d,p), are standard for these computations. researchgate.net Such simulations yield theoretical vibrational frequencies that can be compared with experimental data from FT-IR and Raman spectroscopy.

For related nitroaniline compounds, studies have shown good agreement between computed and experimental spectra. researchgate.net The calculations help in the definitive assignment of vibrational modes. Key vibrational modes for this compound would include:

N-H Stretching: The vibration of the amine group's N-H bond.

C-H Stretching: Aromatic and ethyl group C-H bond vibrations.

NO₂ Stretching: Symmetric and asymmetric stretching of the nitro group, which are characteristic and strong absorbers in IR spectra.

Ring Vibrations: C-C stretching and deformation modes within the benzene ring.

Simulations on similar molecules like 3-nitroanilinium nitrate (B79036) have demonstrated that DFT calculations are highly reliable for predicting these vibrational frequencies. researchgate.net The analysis of these spectra provides a detailed fingerprint of the molecule's structural and bonding characteristics.

Theoretical UV-Vis and Fluorescence Spectral Predictions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic transitions from the ground state to various excited states. For nitroaniline derivatives, the UV-Vis spectrum is typically characterized by a strong charge-transfer band. researchgate.net

In a molecule like this compound, the ethylamino group (-NHCH₂CH₃) acts as an electron donor (a "push" group) and the nitro group (-NO₂) serves as a strong electron acceptor (a "pull" group). The electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is the primary contributor to the main absorption band. This transition effectively moves electron density from the donor side of the molecule to the acceptor side via the conjugated π-system of the benzene ring.

Theoretical predictions for related molecules like p-nitroaniline have accurately modeled the solvatochromic shift (the change in absorption wavelength with solvent polarity), indicating that polar solvents tend to stabilize the charge-separated excited state, leading to a red shift in the absorption maximum. researchgate.net Similar behavior would be expected for this compound. While fluorescence is not typically strong in nitroaromatic compounds due to efficient non-radiative decay pathways, theoretical calculations could predict the emission wavelength corresponding to the transition from the first excited state back to the ground state.

Molecular Dynamics and Conformational Studies

Molecular dynamics simulations and conformational analysis provide insight into the molecule's flexibility, preferred shapes, and intermolecular interactions.

Conformational Energy Landscapes

The conformational energy landscape of a molecule describes the potential energy as a function of its rotatable bonds. researchgate.netresearchgate.net For this compound, the key degrees of freedom are the rotation around the C(aryl)-N(amine) bond and the C(amine)-C(ethyl) bond.

The energy landscape reveals the most stable conformations (global and local minima) and the energy barriers to transition between them. nih.gov It is expected that the landscape for this compound would show:

Low-Energy Conformations: Characterized by specific torsion angles that minimize steric hindrance and optimize electronic interactions, such as conjugation between the amine lone pair and the benzene ring.

Transition States: Higher-energy states that represent the barriers to rotation. For example, a conformation where the ethyl group is eclipsed with the benzene ring would likely be a high-energy point.

Understanding this landscape is crucial for predicting the molecule's behavior in different environments and its ability to interact with other molecules.

Intermolecular Hydrogen Bonding and Stacking Interactions

The structure of this compound allows for several types of non-covalent interactions that govern its solid-state packing and solution behavior.

Hydrogen Bonding: The secondary amine (-NH-) group is a hydrogen bond donor. The oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors. nih.gov Therefore, in the solid state or in concentrated solutions, N-H···O intermolecular hydrogen bonds are expected to be a dominant interaction, linking molecules together. acs.orgniscpr.res.in This is a key factor in the crystal packing of related nitroaniline derivatives. acs.org

These combined interactions dictate the supramolecular assembly of the compound.

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry can predict the reactivity of this compound and model potential reaction pathways.

Reactivity descriptors derived from DFT calculations, such as the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of chemical reactivity. researchgate.net

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to have significant contributions from the amine group and the phenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor. The LUMO will be predominantly located on the nitro group and the ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap suggests higher reactivity.

Advanced Material Science Applications and Properties

Non-Linear Optical (NLO) Properties

Second Harmonic Generation (SHG) Efficiency

There is no specific data available from the conducted research regarding the Second Harmonic Generation (SHG) efficiency of N-Ethyl-3-nitroaniline.

Hyperpolarizability Calculations and Experimental Validation

There are no specific hyperpolarizability calculations or experimental validation results available from the conducted research for this compound.

Terahertz Generation Capabilities

There is no specific information available from the conducted research concerning the terahertz (THz) generation capabilities of this compound.

Applications in Dye and Pigment Chemistry as Precursors

This compound serves as a valuable precursor in the synthesis of various dyes, particularly azo dyes. Its molecular structure, featuring both an electron-donating group (the N-ethylamino group) and an electron-withdrawing group (the nitro group), is fundamental to its function in chromophore design.

Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes primarily involves a two-step process: diazotization followed by an azo coupling reaction. unb.canih.gov

This compound can be used as the diazo component in this synthesis. The process is initiated by treating the N-ethylamino group with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction, known as diazotization, converts the secondary amine into a diazonium salt. nih.gov

This diazonium salt is a highly reactive electrophile. In the subsequent step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov The diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction, forming the stable azo bond and creating the final azo dye molecule. nih.gov The specific coupling partner chosen will significantly influence the final color and properties of the dye.

Chromophore Design and Optical Properties

A chromophore is the part of a molecule responsible for its color. In azo dyes, the core chromophore is the Ar-N=N-Ar' system, where 'Ar' and 'Ar'' are aromatic rings. The color of the dye is determined by the electronic properties of this system and can be fine-tuned by adding different substituents to the aromatic rings.

This compound is an example of a "push-pull" system, which is a common strategy in chromophore design.

The N-ethylamino group (-NHCH₂CH₃) is an electron-donating group (the "push" component).

The nitro group (-NO₂) is a strong electron-withdrawing group (the "pull" component).

When this compound is incorporated into an azo dye, this intramolecular push-pull system creates a permanent dipole and influences the electronic transitions within the chromophore. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor group through the conjugated π-electron system. This ICT lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the molecule to absorb light at longer wavelengths (i.e., in the visible region of the spectrum), which results in a colored compound. By modifying the strength of the donor/acceptor groups or the structure of the coupling component, the absorption wavelength and thus the color of the resulting dye can be precisely controlled.

The table below illustrates the role of this compound's structural components in chromophore design.

Component of this compoundRole in Chromophore DesignEffect on Optical Properties
Aromatic Ring (Benzene) Forms the core of the conjugated system.Provides the π-electron framework necessary for color.
N-Ethylamino Group (-NHCH₂CH₃) Electron-Donating Group ("Push")Increases electron density in the π-system, shifting absorption to longer wavelengths (bathochromic shift).
Nitro Group (-NO₂) Electron-Withdrawing Group ("Pull")Decreases electron density, facilitating intramolecular charge transfer and enhancing color intensity.
Diazotized Amine Group (-N₂⁺) Electrophilic reaction siteLinks the this compound moiety to the coupling component to form the final azo dye.

Role as Stabilizers in Propellant Formulations

This compound is part of a class of chemical compounds investigated for their potential as stabilizers in energetic materials, particularly in nitrate (B79036) ester-based propellants. The primary function of a stabilizer in these formulations is to inhibit or slow down the decomposition reactions of energetic components like nitrocellulose (NC) and nitroglycerin (NG). at.uanih.gov These energetic materials are inherently unstable and can undergo autocatalytic decomposition, a process accelerated by the nitrogen oxides (NOx) released during their initial breakdown. nih.gov Stabilizers are incorporated into propellant compositions to scavenge these acidic and radical NOx species, thereby extending the service life and ensuring the safety and reliability of the propellant. at.uanih.gov

Research into derivatives of N-methyl-p-nitroaniline (MNA), a known effective stabilizer, has explored compounds such as N-ethyl-p-nitroaniline (ENA) as potential replacements to improve properties like solubility in the propellant matrix. nih.gov Although MNA is effective at retaining nitrogen oxides, it can crystallize out of nitroglycerin during storage, compromising the propellant's homogeneity and performance. nih.gov The investigation of analogues like this compound is driven by the need to find stabilizers with enhanced compatibility and performance within the propellant formulation.

Interaction with Energetic Materials

The stabilizing action of this compound and similar aromatic amines is centered on their chemical reactions with the decomposition products of energetic materials. The principal energetic components in double-base and composite-modified double-base (CMDB) propellants are nitrate esters, such as nitrocellulose and nitroglycerin. nih.gov The thermal decomposition of these esters begins with the cleavage of the O-NO2 bond, which releases nitrogen dioxide (NO2) and other nitrogen oxides. nih.gov

These NOx gases are highly reactive and catalyze further degradation of the nitrate esters, leading to a potentially dangerous, self-accelerating decomposition cycle. nih.gov Stabilizers like this compound, which contain a secondary amine group, interact directly with these nitrogen oxides. The amine group acts as a scavenger, reacting with NOx through a series of complex nitrosation and nitration reactions. at.ua This process effectively neutralizes the catalytic decomposition products, converting them into more stable nitroso and nitro derivatives of the stabilizer molecule, thus preventing them from attacking the nitrate ester backbone of the propellant. at.ua Studies on related compounds like N-ethyl-p-nitroaniline (ENA) confirm that this interaction is crucial for improving the stability of propellants containing nitroglycerin. nih.gov

Stability Mechanisms and Theoretical Prediction of Performance

The stability mechanism of this compound in propellant formulations involves the interruption of the autocatalytic decomposition cycle of nitrate esters. By scavenging nitrogen oxides, the stabilizer prevents the buildup of these reactive species, which would otherwise accelerate the degradation of the propellant. nih.gov The effectiveness of a stabilizer is determined by its ability to react quickly and efficiently with NOx gases over a long period.

Theoretical and computational chemistry plays a significant role in predicting the performance of new stabilizer compounds. For instance, studies on N-methyl-p-nitroaniline (MNA) derivatives, including N-ethyl-p-nitroaniline (ENA), have utilized computational simulations to forecast their efficacy. nih.gov Methods such as those implemented in Materials Studio and Gaussian 09 software have been used to model the interaction between stabilizers and nitroglycerin and to calculate the stability performance at high temperatures. nih.gov

Table 1: Comparison of Stabilizer Properties (Based on Analogues)

Stabilizer Key Property Investigated Theoretical Finding Experimental Result
N-methyl-p-nitroaniline (MNA) Solubility in Nitroglycerin Prone to crystallization Undergoes crystallization during storage nih.gov
N-ethyl-p-nitroaniline (ENA) Solubility & Stability Improved solubility and stability with increased carbon chain length nih.gov Agreement with theoretical analysis nih.gov

Polymerization Initiators and Monomers

While primarily investigated as a stabilizer, the chemical structure of this compound, containing an aniline backbone, suggests its potential use as a monomer in the synthesis of polymers. The parent compound, 3-nitroaniline (B104315), can be used in oxidative copolymerization with aniline to create poly(aniline-co-3-nitroaniline). researchgate.net This process allows for the fabrication of copolymers with tailored properties by varying the molar ratio of the monomers. researchgate.net

The inclusion of functional groups, such as the nitro group in 3-nitroaniline, affects the electronic properties (e.g., HOMO and LUMO levels) of the resulting polymer. researchgate.net By extension, this compound could serve as a functionalized monomer to synthesize copolymers with specific, desirable characteristics for advanced material applications. The presence of the ethyl group could further modify properties such as solubility and processability compared to polymers made from 3-nitroaniline alone. There is less evidence to suggest its role as a polymerization initiator, which typically are compounds that readily generate free radicals, cations, or anions to start a polymerization chain reaction. tcichemicals.com The primary utility of this compound in polymer science appears to be as a comonomer for creating functional polymeric materials.

Development of Optoelectronic Materials

The field of optoelectronics relies on materials with specific nonlinear optical (NLO) properties, which can manipulate light for applications in telecommunications, optical computing, and other advanced technologies. Organic molecules with donor-acceptor structures are of particular interest for NLO applications. The this compound molecule possesses an electron-donating ethylamino group (-NHCH2CH3) and an electron-withdrawing nitro group (-NO2) attached to an aromatic ring, which is a classic design for NLO chromophores.

Research on the parent molecule, 3-nitroaniline, has demonstrated its utility in creating NLO materials. For example, single crystals formed by co-crystallizing 3-nitroaniline with 3-nitrophenol (B1666305) have been investigated for their second-order NLO properties. researchgate.net The modification of the 3-nitroaniline structure, such as by the addition of an ethyl group to form this compound, is a common strategy to tune the electronic and crystalline properties of the material. Such modifications can enhance the hyperpolarizability of the molecule and influence the crystal packing, both of which are critical factors for achieving strong NLO effects. Therefore, this compound is a candidate for the development of new organic crystals for optoelectronic and NLO applications.

Environmental Chemistry and Degradation Studies

Environmental Occurrence and Distribution

Direct monitoring data for N-Ethyl-3-Nitroaniline in environmental compartments such as water, soil, or air is scarce. However, based on the known behavior of 3-nitroaniline (B104315), it is anticipated that the environmental fate of this compound is primarily governed by its water solubility, low vapor pressure, and its tendency to bind to organic matter in soil and sediments. epa.gov

It is not expected to be a significant atmospheric contaminant due to its likely low volatility. Its presence in aqueous environments would probably be concentrated near industrial discharge points. The binding (adsorption) of similar compounds to humic substances in soil and sediment is a key factor that can limit their bioavailability and transport. epa.gov

Microbial Biotransformation and Biodegradation Pathways

The microbial degradation of this compound has not been specifically studied. However, research on analogous compounds, such as p-nitroaniline and N-methyl-p-nitroaniline, provides insight into potential biotransformation pathways. The initial and most common step in the biodegradation of nitroaromatic compounds is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. This process transforms the parent compound into a corresponding phenylenediamine.

Under anaerobic conditions, N-methyl-p-nitroaniline has been shown to be transformed almost stoichiometrically to N-methyl-p-phenylenediamine. nih.gov It is plausible that this compound would undergo a similar transformation to N-ethyl-1,3-phenylenediamine. Complete mineralization (breakdown to CO₂) of nitroanilines is challenging, and often the degradation process stops at the formation of the more stable but less toxic aromatic amine. nih.govresearchgate.net

Table 1: Potential Microbial Biotransformation Steps for this compound (Hypothesized)

Step Reactant Transformation Product
1 This compound Nitro Reduction N-Ethyl-3-nitrosoaniline
2 N-Ethyl-3-nitrosoaniline Nitroso Reduction N-Ethyl-3-hydroxylaminoaniline

There are no microbial strains that have been specifically identified for the degradation of this compound. However, several bacterial species have been shown to degrade other nitroaniline isomers and related compounds. These microorganisms could potentially metabolize this compound.

Table 2: Microbial Strains Capable of Degrading Related Nitroaromatic Compounds

Microbial Strain Degraded Compound(s) Reference
Pseudomonas sp. p-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline (B120555) nih.govnih.gov
Arthrobacter sp. 2,4,6-Trinitrophenol researchgate.net

No specific metabolites from the biodegradation of this compound have been documented. Based on studies of similar compounds, the primary initial metabolite is expected to be N-ethyl-1,3-phenylenediamine, formed via the reduction of the nitro group. nih.gov

For the parent compound, 3-nitroaniline, potential further metabolites identified in mammalian systems, which could suggest possible environmental pathways, include 4-amino-2-nitrophenol (B85986) and 2-amino-4-nitrophenol, although these are not definitive environmental metabolites. epa.gov Complete mineralization of the aromatic ring is a slow process for nitroanilines. epa.govresearchgate.net The resulting N-ethyl-1,3-phenylenediamine may undergo autoxidation and polymerization, especially when exposed to air, which can limit further degradation. nih.gov

Physico-Chemical Degradation Processes

The susceptibility of this compound to photodegradation has not been directly studied. However, its parent compound, 3-nitroaniline, is known to be susceptible to photodegradation. epa.gov Studies on other meta-nitroaniline derivatives have shown that photodecomposition can occur, although the rate may be slow and highly dependent on environmental conditions such as pH. acs.org Conversely, the presence of a strong electron-withdrawing nitro group can sometimes inhibit photoreactivity in aromatic compounds. researchgate.net

Chemical oxidation processes can also contribute to the degradation of anilines. Advanced oxidation processes (AOPs), such as those using Fenton's reagent (H₂O₂) and metal catalysts, have been shown to be effective in degrading 3-nitroaniline in water. researchgate.net For instance, a Cu(II)–Fe(II)–H₂O₂ process under microwave irradiation has been studied for the degradation of 3-nitroaniline. researchgate.net

Specific adsorption data for this compound is not available. However, the environmental fate of 3-nitroaniline is significantly influenced by its affinity for binding with humic substances in soil and sediments. epa.gov This adsorption process reduces its concentration in the aqueous phase, thereby limiting its mobility and bioavailability for microbial degradation. The octanol-water partition coefficient (log Kₒw) is often used as an indicator of a substance's tendency to adsorb to organic matter. The log Kₒw for 3-nitroaniline has been reported as 1.37, suggesting a moderate potential for adsorption. carlroth.com It is reasonable to assume that this compound would exhibit similar or slightly higher adsorption behavior due to the addition of the ethyl group.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Nitroaniline
p-Nitroaniline
N-methyl-p-nitroaniline
N-methyl-p-phenylenediamine
N-ethyl-1,3-phenylenediamine
N-Ethyl-3-nitrosoaniline
N-Ethyl-3-hydroxylaminoaniline
4-amino-2-nitrophenol
2-amino-4-nitrophenol

Remediation Strategies for Nitroaromatic Compounds in Wastewater

The release of nitroaromatic compounds into aquatic systems through industrial effluents poses environmental risks, necessitating the development of robust remediation technologies. researchgate.net Key strategies focus on removing these persistent organic pollutants from wastewater before they can enter the broader environment.

Adsorption is a prominent technique for the removal of nitroaromatic compounds from wastewater, utilizing materials with high surface areas and specific affinities for these pollutants. Mesoporous materials are particularly effective due to their large pore volumes and tailored surface chemistries.

Research has demonstrated the efficacy of various mesoporous materials in adsorbing nitroaromatics. For instance, mesoporous silicon has been shown to interact strongly with nitro-based molecules, forming Si-O and Si-N bonds upon adsorption. arxiv.org Similarly, mesoporous zeolites, such as HZSM-5, exhibit a high adsorption capacity for nitrosamines, outperforming traditional microporous zeolites or mesoporous silica (B1680970). nih.gov

Graphene-based materials have also emerged as powerful adsorbents. Reduced graphene oxide (RGO) shows a particularly strong adsorption capability for nitroaromatic compounds, significantly higher than that of graphene oxide (GO). acs.orgacs.org This enhanced adsorption is attributed to the recovery of hydrophobic π-conjugation carbon atoms which act as active sites. acs.orgacs.org The interaction is driven by multiple mechanisms, including π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and the electron-rich graphene sheet. acs.org

Another class of effective adsorbents is modified multiwalled carbon nanotubes (MWCNTs). Surface activation of MWCNTs using agents like KOH or CO2 can significantly increase their surface area and introduce functional groups that facilitate the adsorption of compounds like p-nitroaniline. nih.gov KOH-activated MWCNTs, for example, demonstrate both rapid adsorption and high capacity. nih.govresearchgate.net

Table 1: Performance of Various Mesoporous Adsorbents for Nitroaromatic Compounds

Adsorbent MaterialTarget CompoundSurface Area (m²/g)Pore Volume (cm³/g)Maximum Adsorption Capacity (mg/g)Reference
Fe₃O₄-κ-Carr/MIL-125(Ti) Compositeo-Nitrophenol163.27-320.26 nih.gov
Reduced Graphene Oxide (RGO)m-Dinitrobenzene--265.7 acs.org
Reduced Graphene Oxide (RGO)Nitrobenzene (B124822)--260.9 acs.org
KOH-Activated MWCNTsp-Nitroaniline4871.432171.3 nih.govresearchgate.net
CO₂-Activated MWCNTsp-Nitroaniline4841.321- nih.gov

Catalytic reduction offers a chemical transformation pathway to convert toxic nitroaromatic compounds into less harmful substances, such as the corresponding amines. nih.gov This process is thermodynamically favorable but requires a catalyst to overcome the kinetic barrier. nih.gov

A variety of nanocatalytic systems have been developed for this purpose. Noble metals like gold (Au) and palladium (Pd) supported on nanocomposites have demonstrated high catalytic efficiency in the reduction of nitroanilines. nih.gov However, due to the high cost of noble metals, research has also focused on more abundant 3d non-noble metal catalysts based on iron, cobalt, and nickel. unimi.it

The choice of reducing agent is also critical. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reductant in these systems. nih.govunimi.itresearchgate.net In other systems, hydrazine (B178648) (N₂H₄·H₂O) can serve as both a reducing agent and a hydrogen source, facilitating the stepwise reduction of the nitro group. mdpi.com

The reduction of a nitro group to an amine can proceed through different pathways. The direct route involves the sequential reduction to nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. unimi.it An alternative condensation route involves the reaction between nitroso and hydroxylamine species to form an azoxy intermediate, which is then further reduced. unimi.it

Table 2: Examples of Catalytic Systems for Nitroaniline Reduction

CatalystSupport/MediumTarget Pollutant(s)ReductantReference
Au NanoparticlesFe₃O₄/Polydopamine2-NA, 3-NA, 4-NA, NitrotoluenesNaBH₄ nih.gov
CuFe₂O₄Boron Nitride Nanosheets2-NA, 3-NA, 4-NA, Methylene (B1212753) BlueNaBH₄ nih.gov
Cu NanoparticlesChitosan-Silica Composite Fiber4-NA, Nitrophenols, Congo Red- researchgate.net
Bi₂S₃ Crystals-Nitroaromatics- nih.gov

Fate and Transport in Various Environmental Compartments

The environmental fate of nitroanilines like this compound is governed by a combination of their physicochemical properties and their interactions with different environmental media. Available data for 3-nitroaniline, a structural analogue, indicates that its environmental distribution is largely controlled by its water solubility, low vapor pressure, and its tendency to bind with humic substances in soil and sediment. epa.gov

Due to these properties, 3-nitroaniline is not expected to be a significant atmospheric contaminant. epa.gov While it can be present in water, its mobility may be limited by its affinity for organic matter in soils and sediments, which reduces its bioavailability. epa.gov The compound is susceptible to photodegradation, which can be a significant abiotic transformation process. epa.govresearchgate.net In the atmosphere, mononitroanilines are likely to undergo oxidation reactions, particularly with hydroxyl radicals. epa.gov

The transformation of nitroaromatic compounds in the environment can occur through various abiotic and biotic pathways. The electron-withdrawing nature of the nitro group makes these compounds susceptible to reductive transformations under anaerobic conditions. researchgate.net In soils and sediments, abiotic reduction can be facilitated by minerals containing Fe(II). researchgate.net While not readily biodegradable, nitroanilines can be transformed by microbial action. epa.gov For instance, nitroreduction may be a key activation step in the biological metabolism of 3-nitroaniline. epa.gov

Structure Activity Relationships in N Ethyl 3 Nitroaniline Derivatives

Impact of Substituent Effects on Electronic Properties

The electronic properties of N-Ethyl-3-Nitroaniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), each exerting distinct effects on the molecule's electron density distribution, reactivity, and spectroscopic characteristics.

Electron-Withdrawing and Electron-Donating Group Effects

The introduction of additional substituents further modulates these electronic properties. Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and additional amino (-NH₂) groups, enhance the electron-donating capacity of the amino side of the molecule. researchgate.netnih.gov This generally leads to a red-shift (shift to longer wavelengths) in the absorption spectrum and a reduction in the HOMO-LUMO energy gap. researchgate.netnih.gov Conversely, adding more electron-withdrawing groups, like cyano (-CN), trifluoromethyl (-CF₃), or another nitro group, intensifies the electron-deficient character of the ring. researchgate.netnih.gov This typically results in a blue-shift (shift to shorter wavelengths) in the spectrum and an increase in the HOMO-LUMO energy gap. researchgate.netnih.gov

Studies on para-nitroaniline (pNA) derivatives, which share the push-pull characteristic, have shown that strong electron donors like -OH, -OCH₃, and -NH₂ lead to the smallest HOMO-LUMO energy gaps, which is a desirable property for optoelectronic applications. nih.gov These donor groups slightly enhance the charge transfer (CT) character of the molecule, whereas acceptor groups decrease it, favoring local excitations within the aromatic ring. researchgate.netnih.gov

Substituent GroupEffect on Electronic PropertiesImpact on Absorption SpectrumHOMO-LUMO Energy Gap
Electron-Donating (e.g., -OH, -OCH₃, -NH₂)Increases electron density on the ringRed-shift (to longer wavelengths)Decreases
Electron-Withdrawing (e.g., -CN, -CF₃, -NO₂)Decreases electron density on the ringBlue-shift (to shorter wavelengths)Increases

Positional Isomerism and its Influence on Reactivity and Spectroscopy

The relative positions of the ethylamino and nitro groups, as well as any additional substituents, are critical in determining the molecule's properties. In this compound, the groups are in a meta arrangement. This positioning influences the extent of electronic communication between them. While ortho and para arrangements allow for direct resonance interaction between the amino and nitro groups, the meta position largely prevents this, with the electronic influence being primarily inductive.

The reactivity of nitroaniline isomers differs significantly. For instance, the position of the nitro group affects the nucleophilicity of the amino nitrogen and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. scbt.com Research on substituted aniline (B41778) position isomers has demonstrated that ortho-substituted isomers can exhibit notable differences in properties due to steric hindrance, which affects molecular conformation and interactions.

Spectroscopically, positional isomerism leads to distinct signatures. The electronic absorption spectra of ortho-, meta-, and para-nitroaniline are different due to the varying degrees of charge transfer in their excited states. ulisboa.pt The meta isomer, like this compound, will have different absorption characteristics compared to its ortho and para counterparts. The specific positioning of substituents also impacts NMR chemical shifts. lodz.pl The detection and separation of nitroaniline isomers can be achieved using techniques like capillary zone electrophoresis, which exploits these differences in their physicochemical properties. researchgate.net

Stereochemical Considerations and Conformational Analysis

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the properties and interactions of molecules. For derivatives of this compound, key considerations include conformational analysis and the potential for chirality.

Conformational Analysis: This involves the study of the different spatial arrangements of atoms (conformers) that result from rotation around single bonds. ucsd.edu In this compound, rotation can occur around the C-N bond of the ethylamino group and the C-C bond of the ethyl group. These rotations give rise to various conformers with different energies and stabilities. The preferred conformation will be the one that minimizes steric hindrance and optimizes any intramolecular interactions, such as hydrogen bonding. The planarity of the amino group and the orientation of the nitro group relative to the benzene (B151609) ring are important conformational features that can influence the molecule's electronic properties and reactivity.

Chirality: While this compound itself is not chiral, the introduction of certain substituents can create a chiral center or axis, leading to the existence of enantiomers (non-superimposable mirror images) and diastereomers. dgvaishnavcollege.edu.in For example, derivatization at the ethyl group or the aromatic ring could introduce a stereogenic center. The study of such chiral derivatives is essential as different stereoisomers can have distinct biological activities and optical properties. Atropisomerism, a type of chirality arising from restricted rotation around a single bond, could potentially be observed in sterically hindered derivatives, such as certain biphenyl (B1667301) analogues. dgvaishnavcollege.edu.in

Derivativization for Tunable Optical Properties

The "push-pull" nature of this compound makes it and its derivatives interesting candidates for applications in nonlinear optics (NLO) and as chromogenic or fluorescent probes. scbt.com By systematically modifying the structure, its optical properties can be fine-tuned.

Derivatization strategies often focus on enhancing the charge transfer character of the molecule, which is key to large NLO responses. This can be achieved by:

Modifying the Donor/Acceptor Strength: Increasing the electron-donating ability of the amino group (e.g., by N,N-dialkylation) or the electron-withdrawing strength of the nitro group (or adding other acceptors) can enhance the push-pull effect. researchgate.net

Extending the Conjugated System: Incorporating the nitroaniline moiety into a larger π-conjugated system can lead to significant shifts in absorption and emission wavelengths.

Introducing Specific Functional Groups: Attaching functional groups that can interact with specific analytes allows for the design of chemosensors. researchgate.netresearchgate.net For example, some nitroaniline-containing compounds have been shown to act as fluorescent probes for detecting other nitroaromatic compounds or different molecules entirely. researchgate.netresearchgate.net

Research has shown that derivatives of nitroanilines can serve as model compounds for NLO materials. For instance, N-benzyl-3-nitroaniline exhibits strong intramolecular charge transfer, resulting in high NLO behavior. The synthesis of various derivatives and the study of their spectroscopic properties are crucial for developing materials with tailored optical responses for applications in optoelectronics and sensing. researchgate.netresearchgate.net

Synthetic Routes to Key Derivatives and Analogues for Research

The synthesis of this compound derivatives and analogues is fundamental for structure-activity relationship studies. Various synthetic methodologies are employed to create a diverse library of compounds for research in materials science and medicinal chemistry.

A common starting point is often a commercially available nitroaniline. sci-hub.se Key synthetic transformations include:

N-Alkylation/N-Arylation: The amino group of a nitroaniline can be functionalized via nucleophilic substitution reactions. For example, reacting 3-nitroaniline (B104315) with an ethyl halide would yield this compound. Similarly, N-benzylation can be achieved using benzyl (B1604629) chloride.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, although the positions are directed by the existing amino and nitro groups.

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further modified. This transformation is particularly relevant in the synthesis of hypoxia-selective cytotoxic agents, where the reduction of the nitro group acts as an activation step. nih.gov

Palladium-catalyzed Cross-Coupling Reactions: These powerful reactions (e.g., Suzuki, Heck, Sonogashira) are used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of complex analogues, such as (het)aryl substituted derivatives. lodz.pl

Amide Bond Formation: The amino group can be acylated to form amides. For instance, reacting this compound with a benzoyl chloride derivative would produce an N-ethyl-N-(3-nitrophenyl)benzamide. lodz.pl

A study on benzo[e] scbt.comresearchgate.netnih.govtriazine derivatives started from 2-nitroaniline, which underwent diazotization and subsequent reactions to build the heterocyclic ring system. lodz.pl Another example involves the synthesis of apixaban (B1684502) derivatives, which began with 4-nitroaniline (B120555) and involved a multi-step sequence including acylation and cyclization reactions. sci-hub.se

Starting MaterialReaction TypeProduct TypeReference
3-NitroanilineN-BenzylationN-benzyl-3-nitroaniline
4-NitroanilineAcylation, CyclizationApixaban Derivatives sci-hub.se
2-NitroanilineDiazotization, CyclizationBenzo[e] scbt.comresearchgate.netnih.govtriazine Derivatives lodz.pl
Nitroaniline MustardsCarboxamide FormationWater-soluble Cytotoxic Agents nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for N-Ethyl-3-Nitroaniline

The synthesis of this compound and its derivatives is an area of active research, with a focus on improving efficiency and environmental friendliness. Traditional methods often involve harsh conditions and produce significant waste. researchgate.net Modern approaches are exploring greener alternatives.

Key areas of development include:

Catalytic Systems: The use of solid acid catalysts, such as zeolites, is being investigated to replace traditional liquid acids like nitric and sulfuric acid. mdpi-res.com This approach offers easier catalyst removal and recycling, potentially influencing selectivity. researchgate.net

Microwave-Assisted Synthesis: Microwave technology can accelerate reaction times and improve product yields, reducing energy consumption and promoting more uniform heating. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability for nitration reactions.

Alternative Nitrating Agents: Research into solid-supported nitrating agents, like inorganic nitrates on silica (B1680970) gel, aims to create safer and more environmentally conscious processes. researchgate.net For instance, the use of Mg(NO3)2 on silica gel is being explored for solid-phase nitration. researchgate.net

These novel methodologies promise to make the synthesis of this compound more sustainable and economically viable.

Advanced Spectroscopic Techniques for In Situ Characterization

A deeper understanding of the molecular behavior of this compound requires advanced characterization techniques. In situ spectroscopic methods are particularly valuable as they allow for the real-time monitoring of chemical processes. uoa.gr

Future research will likely leverage the following techniques:

In Situ FTIR Spectroscopy: This technique provides real-time information about the vibrational modes of molecules, offering insights into reaction mechanisms and kinetics. uoa.gr

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy can provide detailed structural information, particularly for symmetric vibrations.

NMR Spectroscopy: Advanced NMR techniques, including 2D NMR, can elucidate complex molecular structures and intermolecular interactions in solution. researchgate.net

Mass Spectrometry: Techniques like GC-MS are crucial for identifying and quantifying this compound and its byproducts in complex mixtures. nih.gov

The data gathered from these techniques will be instrumental in optimizing synthetic routes and understanding the compound's behavior in various applications.

Development of Predictive Computational Models for this compound Reactivity

Computational chemistry is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. epa.gov These models can significantly reduce the need for extensive experimental work by screening potential applications and reaction pathways.

Key areas of computational research include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net These calculations can also determine parameters like the Highest Occupied Molecular Orbital (HOMO) energy, which relates to a compound's reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate a molecule's structural features with its chemical or biological activity. ecetoc.orgmarquette.edu These models can be used to predict the potential applications and environmental fate of this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in solution or within a material matrix, providing insights into its interactions and dynamics.

The development of more accurate and sophisticated computational models will accelerate the discovery of new applications for this compound.

Integration into Advanced Functional Materials

The unique electronic properties of this compound, stemming from its electron-donating ethylamino group and electron-withdrawing nitro group, make it a promising candidate for incorporation into advanced functional materials.

Emerging applications include:

Nonlinear Optical (NLO) Materials: Nitroaniline derivatives are known for their NLO properties, which are crucial for applications in optoelectronics and photonics. Research is ongoing to incorporate these molecules into polymers and other matrices to create new NLO materials. researchgate.net

Organic-Inorganic Hybrid Materials: Integrating this compound into inorganic frameworks, such as silica gels, can lead to novel materials with enhanced stability and tailored properties for applications like pigments and sensors. researchgate.net

Polymer-Based Materials: Phenothiazine-based polymers, which can be functionalized with nitroaniline moieties, are being explored for use in dye-sensitized and bulk heterojunction solar cells. bohrium.com

Pyroelectric and Dielectric Materials: Doping crystals like triglycine (B1329560) sulfate (B86663) (TGS) with nitroaniline molecules has been shown to alter their dielectric and pyroelectric properties, which could be beneficial for infrared detector applications. tandfonline.com

The ability to tune the properties of this compound through chemical modification opens up a vast design space for new functional materials.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding research into the chemical transformations of nitroaromatic compounds. researchgate.net The focus is on developing processes that are safer, more efficient, and produce less waste.

Future research in this area will likely involve:

Biocatalysis: The use of enzymes for chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. eaht.org For example, microbial enzymes have been shown to degrade p-nitroaniline. eaht.org

Hydrogen Transfer Reactions: Ruthenium-catalyzed hydrogen transfer reactions provide a one-pot method for synthesizing quinoxalines from 2-nitroanilines and vicinal diols, using the diols and the nitro group as internal hydrogen donors and acceptors, thus avoiding external reducing agents. rsc.org

Renewable Feedstocks: Utilizing biomass-derived reactants for chemical synthesis is a key aspect of sustainable chemistry. rsc.org

Ionic Liquids: These non-volatile solvents can offer a greener alternative to traditional organic solvents in certain reactions. researchgate.net

These sustainable approaches will be crucial for the environmentally responsible production and use of this compound and its derivatives.

Interdisciplinary Research with this compound as a Core Chemical Entity

The diverse potential applications of this compound necessitate a multidisciplinary research approach, bringing together experts from various fields.

Future interdisciplinary collaborations will likely focus on:

Materials Science and Chemistry: Joint efforts to design and synthesize novel functional materials incorporating this compound.

Biology and Medicinal Chemistry: Exploration of the biological activities of this compound derivatives for potential pharmaceutical applications. For instance, nitro group-containing compounds have been investigated for their anticancer properties. researchgate.net

Environmental Science and Toxicology: Assessing the environmental impact and potential for bioremediation of this compound and related compounds.

Chemical Engineering and Process Chemistry: Scaling up sustainable synthetic routes and developing efficient manufacturing processes.

By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile chemical building block can be realized.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-Ethyl-3-Nitroaniline in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation, as nitroaromatic compounds often exhibit toxicity. Refer to safety data sheets (SDS) for specific hazards, though note that full toxicological profiles may be incomplete for research-grade compounds . Store the compound in a cool, dry environment away from oxidizing agents, and dispose of waste via approved hazardous chemical protocols.

Q. How can researchers synthesize this compound derivatives, and what analytical techniques validate purity?

  • Methodological Answer : A common approach is nucleophilic substitution or acylation of 3-nitroaniline. For example, 3-nitroaniline can react with ethylating agents (e.g., ethyl bromide) under basic conditions. Post-synthesis, use HPLC with UV detection (λ ~300 nm) to confirm purity. Structural validation requires 1^1H/13^13C NMR to identify ethyl group integration (e.g., triplet for CH3_3 at ~1.2 ppm) and nitro group positioning via NOESY or COSY spectra .

Q. What spectroscopic markers distinguish this compound from positional isomers like N-Ethyl-4-Nitroaniline?

  • Methodological Answer : Infrared (IR) spectroscopy reveals distinct NO2_2 asymmetric stretching frequencies: meta-substitution (3-nitro) typically shows bands at ~1520 cm1^{-1}, whereas para-substitution (4-nitro) shifts slightly higher. UV-Vis spectroscopy can also differentiate via absorption maxima; meta-nitro derivatives often exhibit hypsochromic shifts compared to para isomers due to reduced conjugation .

Advanced Research Questions

Q. How do electronic effects of the ethyl and nitro groups influence the charge-transfer properties of this compound?

  • Methodological Answer : Employ density functional theory (DFT) calculations to map electron density distributions. The nitro group acts as an electron-withdrawing moiety, while the ethyl group donates electrons via inductive effects. Compare localized polarizability contributions using topological partitioning (e.g., Quantum Theory of Atoms in Molecules, QTAIM) to quantify charge-transfer dynamics. Experimental validation can involve hyper-Rayleigh scattering to measure first hyperpolarizabilities .

Q. What experimental and computational strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Replicate experiments under controlled conditions (e.g., dry DMSO for NMR). Use high-level computational methods (e.g., TD-DFT with polarizable continuum models) to simulate solvent-dependent spectra. Cross-validate with X-ray crystallography if single crystals are obtainable, as seen in analogous nitroaniline structures .

Q. How can substituent effects on the aromatic ring be systematically studied to optimize this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design a Hammett plot analysis by synthesizing derivatives with varying para-substituents (e.g., -Cl, -OCH3_3). Measure reaction rates for Suzuki-Miyaura couplings and correlate with σp_p values. Use multivariate regression to isolate steric vs. electronic contributions. Advanced characterization via in situ IR spectroscopy can track intermediate formation .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing nonlinear relationships in this compound’s solvent-dependent reactivity?

  • Methodological Answer : Apply multivariate adaptive regression splines (MARS) or Gaussian process regression to model solvent polarity (e.g., Kamlet-Taft parameters) against reaction rates. Use bootstrapping to estimate confidence intervals for predictive models. For small datasets, Bayesian hierarchical modeling improves robustness .

Q. How can researchers design controlled experiments to isolate the mechanistic role of the ethyl group in nitroaniline redox reactions?

  • Methodological Answer : Compare this compound with its non-ethylated analog (3-nitroaniline) in cyclic voltammetry (CV) studies. Use deuterated solvents (e.g., D2_2O) to probe proton-coupled electron transfer (PCET) pathways. Isotopic labeling (e.g., 15^{15}N-nitro) combined with mass spectrometry can track bond cleavage sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.